N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, which is then coupled with a quinazoline derivative under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, sodium sulfide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic applications.
Mechanism of Action
The mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate
- N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide
- N-(2-Methyl-1,3-benzothiazol-5-yl)-2-phenoxyacetamide
Uniqueness
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-10-20-14-8-11(6-7-15(14)23-10)21-17(22)16-12-4-2-3-5-13(12)18-9-19-16/h6-9H,2-5H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOKJVGQHUAPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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